molecular formula C10H14ClN3 B13433184 N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide

N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide

Cat. No.: B13433184
M. Wt: 211.69 g/mol
InChI Key: VIYVORSDSKORDR-UHFFFAOYSA-N
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Description

N-[(6-Chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide (CAS 208764-25-4) is a chemical compound with the molecular formula C₁₀H₁₄ClN₃ and a molecular weight of 211.69 g/mol . This organic building block belongs to a family of substituted formimidamides known for their critical role in the synthesis of modern agrochemicals . Compounds featuring the (6-chloropyridin-3-yl)methyl backbone are extensively utilized as key precursors in the development of neonicotinoid insecticides . As such, this specific derivative is of significant interest for research and development in crop protection, serving as a valuable intermediate for the creation of novel active ingredients targeting pests such as aphids, whiteflies, and beetles . Its mechanism of action, when incorporated into larger molecules, typically involves functioning as a nicotinic acetylcholine receptor agonist, disrupting the nervous system of insects . Researchers leverage this intermediate to explore and enhance the efficacy, selectivity, and environmental safety profiles of new pest control agents . This product is strictly intended for laboratory research and use as a reference standard. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide

InChI

InChI=1S/C10H14ClN3/c1-3-14(8-12-2)7-9-4-5-10(11)13-6-9/h4-6,8H,3,7H2,1-2H3

InChI Key

VIYVORSDSKORDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C=NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine, which is reacted with formaldehyde and methylamine to form N-[(6-chloropyridin-3-yl)methyl]methylamine[][1].

    Alkylation: The resulting N-[(6-chloropyridin-3-yl)methyl]methylamine is then subjected to alkylation using ethyl iodide under basic conditions to yield N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide[][1].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group at position 3 is central to the compound’s reactivity, enabling classic acid-derived transformations:

Esterification

The carboxylic acid can be esterified under acidic or silylating conditions. For example, in the synthesis of analogous quinolones, N,O-bis(trimethylsilyl)acetamide (BSA) is used to silylate the acid group, facilitating reaction with alcohols in toluene at 105–115°C to form esters .

Reaction Conditions Yield Source
EsterificationToluene, BSA, 105–115°C, 0.5 h82%

Hydrolysis

The ester derivatives of this compound undergo alkaline hydrolysis to regenerate the carboxylic acid. For instance, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester is hydrolyzed using aqueous NaOH or KOH under reflux to yield the free acid .

Amidation

Amidation reactions with amines or hydrazines are feasible, though direct experimental data for this specific compound is limited. Patents describe analogous quinolones forming amides via coupling reagents like EDC/HOBt .

Ethylamino Group Reactivity

The ethylamino substituent at position 7 participates in nucleophilic and alkylation reactions:

Acylation

The ethylamino group reacts with acylating agents (e.g., acetic anhydride) to form N-acetyl derivatives . For example, triethylorthoformate and acetic anhydride at 150°C modify amino groups in related quinolones .

Reaction Conditions Product
AcylationAc₂O, 150°C, 2 hN-Acetylated derivative

Alkylation

Alkylation with alkyl halides or epoxides can extend the ethylamino chain, though specific examples for this compound are not documented. Piperazine-containing analogs show similar reactivity .

Fluoro Group Reactivity

The fluoro substituent at position 6 is typically inert under mild conditions but can undergo nucleophilic aromatic substitution (NAS) under harsh alkaline or acidic environments. For example, fluoroquinolones react with piperazine derivatives at elevated temperatures (80–180°C) in polar aprotic solvents like DMSO .

Reaction Conditions Application
NAS with PiperazineDMSO, 80–180°C, 12–18 hAntibacterial analog synthesis

Fluorination

Electrophilic fluorination (e.g., using Selectfluor™) at position 6 is critical for bioactivity .

Piperazine/Amine Substitution

Replacement of the 7-chloro group with ethylamino or piperazine occurs via nucleophilic substitution under reflux .

Interaction Studies and Pharmacological Relevance

While not direct chemical reactions, interaction studies reveal:

  • DNA gyrase binding : Surface plasmon resonance (SPR) shows high affinity (Kd = 0.2–5 μM) .

  • Metabolic stability : In vivo studies in rats indicate a half-life (T₁/₂) of 2.5–4.5 h and AUC values correlating with bioavailability .

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound disrupts normal neural transmission, leading to its biological effects . This mechanism is similar to other neonicotinoid compounds, which are known for their neurotoxic properties .

Comparison with Similar Compounds

Key Structural Differences

The target compound differs from common neonicotinoids and their metabolites in its substitution pattern:

  • Acetamiprid (N-[(6-chloropyridin-3-yl)methyl]-N′-cyano-N-methylethanimidamide): Contains a cyano (-C≡N) group at the N′-position and a methyl group at the N-position .
  • Nitenpyram: Features a nitro (-NO₂) group and ethyl substituents .
  • Target Compound: Replaces the cyano group (in acetamiprid) with a methyl group at N′-position and retains an ethyl group at N-position.

Physicochemical Properties

A comparison of key properties is extrapolated from structural analogs (Table 1):

Table 1: Comparative Physicochemical Properties

Property Acetamiprid Nitenpyram Target Compound (Inferred)
Molecular Formula C₁₀H₁₁ClN₄ C₁₁H₁₅ClN₄O₂ C₁₀H₁₃ClN₄
Molar Mass (g/mol) 222.67 270.72 ~221.69
Melting Point (°C) 98.9 Not reported Likely lower than acetamiprid (due to ethyl group)
Water Solubility (g/L) 4.25 0.59 (20°C) Moderate (ethyl increases lipophilicity)
Vapor Pressure (mPa) 5.81 (25°C) 1.7 × 10⁻⁴ (25°C) Higher than nitenpyram (smaller molecule)

Key Inferences :

  • The ethyl group in the target compound likely enhances lipophilicity compared to acetamiprid, reducing water solubility but increasing membrane permeability .
  • Absence of a nitro or cyano group may reduce binding affinity to insect nicotinic acetylcholine receptors, altering insecticidal activity .

Metabolic and Environmental Behavior

Degradation Pathways

  • Nitenpyram Degradation : Produces intermediates like N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N′-hydroxyacetimidamide and N-((6-chloropyridin-3-yl)methyl)ethanamine via microbial action (e.g., Ochrobactrum sp. strain DF-1) . These metabolites undergo hydroxylation, deamination, or ring-opening reactions.
  • Acetamiprid Degradation: Yields N-[(6-chloropyridin-3-yl)methyl]-N′-cyanoethanimidamide (demethylated form) through hydrolysis .

Comparison with Target Compound :

  • The target compound’s ethyl and methyl substituents may slow degradation compared to acetamiprid, as cyano groups are more reactive .

Insecticidal Efficacy

  • Acetamiprid: A broad-spectrum neonicotinoid with high efficacy against aphids and whiteflies .
  • Nitenpyram : Used for flea control in veterinary medicine due to rapid action .
  • Target Compound : The ethyl-methyl substitution may reduce systemic uptake in plants compared to acetamiprid, limiting its utility as an insecticide. However, it could serve as a metabolite or degradation product in environmental remediation .

Toxicity Profile

  • Neonicotinoids like acetamiprid exhibit low mammalian toxicity but harm non-target insects (e.g., bees) .

Biological Activity

N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of insecticidal properties and its implications in environmental studies. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C₉H₁₃ClN₄
  • Molecular Weight : 200.68 g/mol
  • CAS Number : 120739-62-0

This compound is categorized as a neonicotinoid. Neonicotinoids are known for their neurotoxic effects on insects, acting as agonists at nicotinic acetylcholine receptors (nAChRs). This leads to overstimulation of the nervous system, resulting in paralysis and death of the target insect species .

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal activity against a range of pest species. For example, studies have demonstrated its effectiveness against common agricultural pests such as aphids and whiteflies. The mode of action involves binding to nAChRs, which disrupts normal neurotransmission .

Environmental Impact

Neonicotinoids, including this compound, have raised concerns regarding their environmental impact, particularly on non-target species such as pollinators. Studies have shown that exposure can lead to adverse effects on honey bee populations, including impaired foraging behavior and increased mortality rates .

Case Studies

  • Impact on Non-target Species :
    A study conducted by Pisa et al. (2015) examined the effects of neonicotinoids on honey bees. It was found that exposure to this compound resulted in significant behavioral changes and increased susceptibility to pathogens .
  • Aquatic Toxicity :
    Research by Shinya et al. (2023) investigated the effects of this compound on amphibian species. The study revealed that exposure led to developmental abnormalities and increased mortality rates in tadpoles, highlighting the need for careful management of neonicotinoid use in agricultural practices .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other neonicotinoids:

Compound NameTarget PestsMode of ActionEnvironmental Impact
This compoundAphids, WhitefliesnAChR AgonistHigh impact on pollinators
ImidaclopridCockroaches, FleasnAChR AgonistModerate impact on bees
ClothianidinVarious pestsnAChR AgonistHigh impact on aquatic life

Research Findings

Recent studies have underscored the importance of understanding the pharmacokinetics and toxicity profiles of neonicotinoids. For instance, a review highlighted that while these compounds are effective against pests, their persistence in the environment poses risks to biodiversity .

Q & A

Q. How can the molecular structure of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide be determined using X-ray crystallography?

  • Methodological Answer : X-ray crystallography remains the gold standard for resolving molecular structures. For this compound, single-crystal diffraction data should be collected using synchrotron radiation or laboratory X-ray sources. Refinement can be performed using SHELXL for small-molecule crystallography, which optimizes parameters like bond lengths, angles, and thermal displacement . Visualization tools like ORTEP-3 enable graphical representation of the electron density map and molecular geometry, ensuring accurate interpretation of stereochemistry and intermolecular interactions .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is ideal. For example, reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) achieves separation. MS detection in positive ion mode ([M+H]+) enhances sensitivity. Retention times and fragmentation patterns (e.g., m/z 604 [M+H]+) should be cross-validated against reference standards .

Q. What are the primary microbial degradation pathways for this compound?

  • Methodological Answer : White-rot fungi (e.g., Phanerochaete sordida YK-624) degrade this compound via cytochrome P450-mediated oxidation. Key steps include:
  • N-dealkylation : Removal of ethyl or methyl groups.
  • Hydroxylation : Addition of hydroxyl groups to the pyridine ring.
  • Nitro-reduction : Conversion of nitroguanidine moieties to urea derivatives.
    Metabolites like (E)-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N'-hydroxyacetimidamide (CPMHA) can be identified using high-resolution ESI-MS and NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite identification during degradation studies?

  • Methodological Answer : Conflicting metabolite data (e.g., hydroxylated vs. dealkylated products) require orthogonal validation:

High-resolution mass spectrometry (HRMS) : Confirm exact masses (e.g., m/z 755 [M+H]+ vs. m/z 604 [M+H]+) .

Isotopic labeling : Use deuterated analogs to track metabolic transformations.

Inhibitor studies : Add cytochrome P450 inhibitors (e.g., piperonyl butoxide) to isolate enzymatic pathways .

Comparative NMR : Compare chemical shifts (δ) of isolated metabolites with synthetic standards .

Q. What methodological considerations are critical when optimizing HPLC and LCMS parameters for analyzing this compound?

  • Methodological Answer :
  • Column selection : Use a C18 column with 2.6 µm particle size for high-resolution separation.
  • Ionization efficiency : Adjust source temperature (300–400°C) and capillary voltage (3–4 kV) to enhance [M+H]+ signals .
  • Mobile phase additives : 0.1% formic acid improves peak symmetry and ionization.
  • Data-dependent acquisition (DDA) : Trigger MS/MS on precursor ions >10,000 intensity for structural elucidation .

Q. How can crystallographic data be used to validate synthetic impurities or polymorphic forms?

  • Methodological Answer :
  • Rietveld refinement : Analyze powder X-ray diffraction (PXRD) data to identify polymorphic impurities.
  • Thermal displacement parameters : Anomalous values in SHELXL outputs (e.g., Ueq > 0.1 Ų) may indicate disordered solvent molecules or lattice defects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to distinguish between crystalline forms .

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